2-Cyclohexylamino-4,5-dimethylthiazole
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Overview
Description
N-Cyclohexyl-4,5-dimethyl-2-thiazolamine is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . This compound is characterized by the presence of a cyclohexyl group and two methyl groups attached to the thiazole ring, which can influence its chemical properties and biological activities.
Preparation Methods
The synthesis of N-Cyclohexyl-4,5-dimethyl-2-thiazolamine typically involves the reaction of cyclohexylamine with 4,5-dimethylthiazole. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to increase yield and purity .
Chemical Reactions Analysis
N-Cyclohexyl-4,5-dimethyl-2-thiazolamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Cyclohexyl-4,5-dimethyl-2-thiazolamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-4,5-dimethyl-2-thiazolamine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
N-Cyclohexyl-4,5-dimethyl-2-thiazolamine can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
What sets N-Cyclohexyl-4,5-dimethyl-2-thiazolamine apart is its unique combination of a cyclohexyl group and two methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
2289-76-1 |
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Molecular Formula |
C11H18N2S |
Molecular Weight |
210.34 g/mol |
IUPAC Name |
N-cyclohexyl-4,5-dimethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H18N2S/c1-8-9(2)14-11(12-8)13-10-6-4-3-5-7-10/h10H,3-7H2,1-2H3,(H,12,13) |
InChI Key |
BJRLWKSAAGFCBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC2CCCCC2)C |
Origin of Product |
United States |
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